3'-Adenylic acid

描述

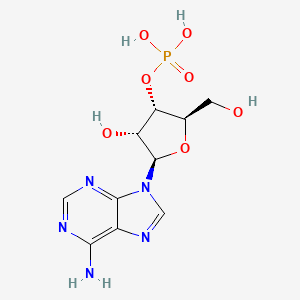

3’-腺苷酸,也称为腺苷3’-单磷酸,是一种在各种生物过程中起着至关重要作用的核苷酸。它由磷酸基团、核糖和腺嘌呤碱基组成。 该化合物是磷酸和核苷腺苷的酯 .

作用机制

3’-腺苷酸主要通过其作为核苷酸的作用发挥作用。它可以转化为其他核苷酸,如三磷酸腺苷 (ATP) 和二磷酸腺苷 (ADP),它们对于细胞中的能量转移和储存至关重要。 此外,它可以作为信号分子,通过激活特定的酶和受体来影响各种细胞过程 .

类似化合物:

腺苷5’-单磷酸: 结构相似,但磷酸基团连接在 5’ 位。

肌苷单磷酸: 包含次黄嘌呤而不是腺嘌呤。

鸟苷单磷酸: 包含鸟嘌呤而不是腺嘌呤。

独特性: 3’-腺苷酸的独特性在于磷酸基团在 3’ 位的特定位置,这会影响其生化特性和相互作用。 这种独特的结构使其能够参与特定的酶促反应和信号通路,而这些通路对于其类似物来说是无法进入的 .

生化分析

Biochemical Properties

3’-Adenylic acid is integral to many biochemical reactions. It is interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP), which are essential for energy transfer within cells . The compound interacts with enzymes such as adenylate kinase, which catalyzes the conversion of two molecules of ADP into ATP and AMP. Additionally, 3’-Adenylic acid is involved in the activation of enzymes like myophosphorylase-b, which plays a role in glycogen metabolism .

Cellular Effects

3’-Adenylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a signaling molecule that can activate protein kinases, leading to the phosphorylation of target proteins and subsequent changes in cellular activities . The compound also affects gene expression by serving as a precursor for cyclic adenosine monophosphate (cAMP), a secondary messenger that regulates transcription factors and other proteins involved in gene regulation .

Molecular Mechanism

At the molecular level, 3’-Adenylic acid exerts its effects through binding interactions with various biomolecules. It can bind to and activate adenylate cyclase, an enzyme that converts ATP to cAMP . This activation leads to a cascade of intracellular events, including the activation of protein kinase A (PKA), which phosphorylates multiple target proteins, thereby modulating their activity . Additionally, 3’-Adenylic acid can be converted into inosine monophosphate by the enzyme myoadenylate deaminase, which plays a role in purine metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Adenylic acid can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can be hydrolyzed by phosphodiesterases, leading to the formation of adenosine and inorganic phosphate . Long-term studies have shown that 3’-Adenylic acid can influence cellular functions such as energy metabolism and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of 3’-Adenylic acid vary with different dosages in animal models. At low doses, it can enhance cellular energy levels and improve metabolic functions . At high doses, it may lead to toxic effects, including disruptions in cellular signaling pathways and metabolic imbalances . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

3’-Adenylic acid is involved in several metabolic pathways, including the purine nucleotide cycle and glycolysis . It can be converted into inosine monophosphate by myoadenylate deaminase, which is then further metabolized to uric acid for excretion . The compound also plays a role in the regulation of glycolytic enzymes, influencing metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells, 3’-Adenylic acid is transported and distributed by specific transporters and binding proteins. It is taken up by cells through nucleoside transporters and can be localized to various cellular compartments, including the cytoplasm and mitochondria . The distribution of 3’-Adenylic acid within tissues is influenced by its interactions with binding proteins that facilitate its transport and accumulation .

Subcellular Localization

3’-Adenylic acid is localized to specific subcellular compartments, where it exerts its biological functions. It is found in the cytoplasm, where it participates in energy metabolism and signaling pathways . Additionally, it can be targeted to the mitochondria, where it plays a role in oxidative phosphorylation and ATP synthesis . The localization of 3’-Adenylic acid is regulated by targeting signals and post-translational modifications that direct it to specific organelles .

准备方法

合成路线和反应条件: 3’-腺苷酸可以通过腺苷的磷酸化合成。反应通常涉及使用磷酸化试剂,如在碱性条件下,如吡啶存在下使用三氯氧磷 (POCl3)。 反应条件通常需要无水溶剂和受控温度以确保选择性形成3’-磷酸酯 .

工业生产方法: 在工业环境中,3’-腺苷酸通常通过酶促方法生产。腺苷激酶等酶可以催化腺苷的磷酸化生成3’-腺苷酸。 这种方法因其特异性和效率而受到青睐 .

反应类型:

氧化: 3’-腺苷酸可以发生氧化反应,特别是在腺嘌呤部分。常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 还原反应不太常见,但可以在使用硼氢化钠等还原剂的特定条件下发生。

常见的试剂和条件:

氧化: 过氧化氢,高锰酸钾。

还原: 硼氢化钠。

取代: 在酸性或碱性条件下使用各种亲核试剂。

主要产物:

氧化: 腺嘌呤的氧化衍生物。

还原: 核糖或腺嘌呤部分的还原形式。

取代: 具有修饰磷酸基团的核苷酸类似物.

科学研究应用

3’-腺苷酸在科学研究中具有广泛的应用:

化学: 它用作合成其他核苷酸和核苷酸类似物的先驱。

生物学: 它在细胞信号通路中发挥作用,并参与各种代谢过程的调节。

医药: 研究表明 3’-腺苷酸具有潜在的治疗应用,包括其在免疫调节中的作用以及作为某些代谢疾病的潜在治疗方法。

相似化合物的比较

Adenosine 5’-monophosphate: Similar in structure but with the phosphate group attached at the 5’ position.

Inosine monophosphate: Contains hypoxanthine instead of adenine.

Guanosine monophosphate: Contains guanine instead of adenine.

Uniqueness: 3’-Adenylic acid is unique due to the specific positioning of the phosphate group at the 3’ position, which influences its biochemical properties and interactions. This distinct structure allows it to participate in specific enzymatic reactions and signaling pathways that are not accessible to its analogs .

属性

IUPAC Name |

[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQVTSROQXJCDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-21-9 | |

| Record name | 3'-Adenylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q1: What are the main biological effects of 3'-adenylic acid on cell division and the mitotic cycle?

A1: Research suggests that this compound exhibits an inhibitory effect on cell division. [] This inhibition is linked to a significant increase in the duration of the mitotic cycle, as observed in Vicia faba. [] It's proposed that the compound's strong influence on the nucleus and chromosomes, particularly the induction of picnosis, stems from its potential to cause DNA depolymerization. [] This disruption of DNA integrity could further impede the synthesis of macromolecules. []

Q2: What are the key differences in this compound content observed in various marine organisms, and what enzymatic basis explains these variations?

A2: Significant variations in this compound levels are observed across different marine species. For instance, salted clam and cuttlefish pickles exhibit high this compound concentrations compared to other seafood pickles. [] This difference is attributed to the absence of adenylic deaminase in clams and certain invertebrates, leading to the accumulation of adenylic acid and classifying them as AMP-type organisms. [] In contrast, salted yellow tail pickles contain lower levels of this compound but significant amounts of 5'-inosinic acid, characterizing them as IMP-type. [] This difference highlights the diverse metabolic pathways and enzyme activities present in various marine organisms.

Q3: How does the presence of this compound contribute to the distinct flavor profiles of certain foods?

A3: this compound, along with other nucleotides and amino acids, plays a crucial role in shaping the unique flavor profiles of various foods. For example, the characteristic flavor of salted oyster pickles is attributed to a high concentration of this compound and the presence of sweet amino acids like lysine, threonine, isoleucine, and leucine. [] Additionally, the combined effect of this compound with glutamic acid and aspartic acid contributes to the specific taste of salted yellow tail pickles, demonstrating a potential synergistic interaction between these flavor components. []

Q4: Can you elaborate on the metabolic pathways affected by sodium fluoride (NaF) stress in silkworms, particularly those involving this compound?

A4: Metabolomic analysis of silkworm midgut tissue exposed to NaF stress revealed significant alterations in purine metabolism, particularly in fluoride-tolerant strains. [] A notable observation was the upregulation of this compound and hypoxanthine, alongside the downregulation of guanine, allantoic acid, xanthine, N-acetyl-L-glutamic acid, and pyruvate. [] These findings suggest a potential link between these metabolic pathways, including those involving this compound, and the mechanisms underlying NaF tolerance in silkworms.

Q5: What is the role of microbial ribonucleases in the context of this compound?

A5: Microbial ribonucleases, specifically those exhibiting this compound specificity, like RNase T2 from Aspergillus oryzae, play a crucial role in RNA degradation by cleaving phosphodiester bonds adjacent to this compound residues. [, ] This degradation process is essential for generating mature, functional RNA molecules from their precursors. [] The discovery and characterization of these enzymes highlight the importance of microbial sources in understanding RNA metabolism and the diverse roles of ribonucleases in biological systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。